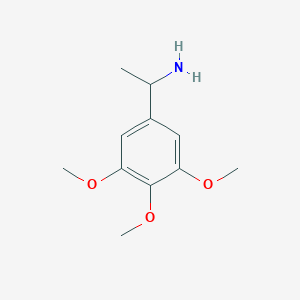

1-(3,4,5-Trimethoxyphényl)éthanamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

1-(3,4,5-Trimethoxyphenyl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its effects on the central nervous system and its potential therapeutic applications.

Medicine: Research is ongoing into its potential use in treating mental health disorders such as depression and PTSD.

Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mécanisme D'action

Target of Action

1-(3,4,5-Trimethoxyphenyl)ethanamine, also known as mescaline, is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class It is known for its hallucinogenic effects, which are comparable to those of lsd and psilocybin .

Mode of Action

It is known to produce hallucinogenic effects . As with LSD, synesthesia can occur, especially with the help of music .

Biochemical Pathways

The Trimethoxyphenyl (TMP) group, which is part of the structure of 1-(3,4,5-Trimethoxyphenyl)ethanamine, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Pharmacokinetics

Mescaline, a compound with a similar structure, has an elimination half-life of 6 hours .

Result of Action

It is known to produce hallucinogenic effects .

Action Environment

It is known that mescaline occurs naturally in several species of cacti , suggesting that the compound may be stable in various environmental conditions.

Analyse Biochimique

Biochemical Properties

1-(3,4,5-Trimethoxyphenyl)ethanamine is part of the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The cellular effects of 1-(3,4,5-Trimethoxyphenyl)ethanamine are diverse and significant. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Molecular Mechanism

The exact molecular mechanism of 1-(3,4,5-Trimethoxyphenyl)ethanamine is not clearly defined. The central nervous system effects of similar compounds appear to involve stimulation of both serotonin and dopamine receptors . In experimental studies, these effects can be blocked by either serotonin antagonists such as methysergide or dopamine antagonists such as haloperidol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine typically involves the reduction of 3,4,5-trimethoxyphenylacetone using reductive amination. This process can be carried out using various reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of 1-(3,4,5-Trimethoxyphenyl)ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified using crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols .

Comparaison Avec Des Composés Similaires

1-(3,4,5-Trimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenethylamine backbone. Similar compounds include:

3,4-Methylenedioxyamphetamine (MDA): Known for its empathogenic and stimulant effects.

3,4-Methylenedioxymethamphetamine (MDMA):

2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with a longer duration of action compared to mescaline.

These compounds share structural similarities but differ in their pharmacological effects and potency, highlighting the unique properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine .

Activité Biologique

1-(3,4,5-Trimethoxyphenyl)ethanamine, also known as mescaline or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic compound belonging to the substituted phenethylamine class. Its structural configuration includes three methoxy groups on the phenyl ring, which significantly influences its biological activity and pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and recent research findings.

1-(3,4,5-Trimethoxyphenyl)ethanamine primarily acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor , which is implicated in mood regulation and perception alterations. This interaction is responsible for its hallucinogenic effects and suggests potential therapeutic applications in treating mood disorders and other psychiatric conditions .

Target Receptors

- Serotonin Receptors : Primarily interacts with 5-HT2A.

- Dopamine Receptors : Limited interactions noted but less characterized.

Psychoactive Effects

The compound exhibits psychoactive properties similar to mescaline. It has been shown to influence locomotor activity in animal models, indicating its potential impact on neurotransmitter systems involved in movement control .

Antiproliferative Activity

Recent studies have identified that derivatives of 1-(3,4,5-trimethoxyphenyl)ethanamine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- A compound synthesized with this fragment demonstrated an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and apoptosis .

Table: Summary of Biological Activities

Case Study: Antiproliferative Agents

In a study focused on bioactive heterocycles containing the 3,4,5-trimethoxyphenyl fragment, several compounds were synthesized and tested for their cytotoxic effects. Notably:

- Compound 4d exhibited potent antiproliferative activity with an IC50 value of 0.45 μM , indicating significant potential for cancer therapy through mechanisms involving tubulin polymerization inhibition .

Pharmacokinetics

The pharmacokinetic profile of mescaline indicates an elimination half-life of approximately 6 hours , with metabolic pathways including oxidative deamination and conjugation. This profile is essential for understanding the duration of action and potential therapeutic windows for clinical applications .

Propriétés

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQUYSRUIVFEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378123 | |

| Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121082-99-3 | |

| Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.